1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that belongs to the pyrazoloquinoline family. This compound is characterized by its unique structure, which comprises a pyrazolo[4,3-c]quinoline core substituted with an ethylphenyl group and a fluoro group at specific positions. The molecular formula for this compound is , and its molecular weight is approximately 358.42 g/mol. It is primarily recognized for its potential applications in medicinal chemistry and pharmacology, particularly in the development of therapeutic agents.
This compound can be sourced from various chemical suppliers and research databases. It falls under the classification of nitrogen-containing heterocycles, specifically within the broader category of quinolines and their derivatives. Pyrazoloquinolines have garnered interest due to their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm structure.
The molecular structure of 1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline features a fused ring system comprising a pyrazole ring linked to a quinoline moiety. The presence of an ethylphenyl substituent at one position and a fluoro substituent at another introduces significant steric and electronic effects that can influence the compound's reactivity and biological activity.
1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions typical for aromatic compounds:
The reactivity of this compound is influenced by its electronic structure; for instance, electron-withdrawing groups such as fluorine enhance electrophilicity at nearby positions on the aromatic rings.
The mechanism of action for 1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves interaction with specific biological targets, potentially including enzymes or receptors relevant to disease pathways.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture depending on its formulation. Its reactivity profile suggests it can participate in various organic transformations typical for heterocyclic compounds.
1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has potential applications in:
The pyrazolo[4,3-c]quinoline scaffold represents a privileged tricyclic heterocyclic framework in medicinal chemistry, characterized by a fusion of pyrazole and quinoline rings. This configuration confers planar aromaticity and electronic versatility, enabling diverse biological interactions. The core’s nitrogen atoms (N1, N2, N3) serve as hydrogen-bond acceptors, while its extended π-system facilitates stacking interactions with biological targets. As documented in Tetrahedron reports, this molecular architecture underpins high-affinity binding to benzodiazepine receptors (BZR), interleukin inhibitors, and cyclooxygenase-2 (COX-2) enzymes, establishing its broad pharmaceutical relevance [1]. Key structural attributes include:
Table 1: Structural and Electronic Properties of Pyrazolo[4,3-c]quinoline Core
Parameter | Value/Range | Biological Implication |
---|---|---|
Planarity (RMS deviation) | 0.037–0.057 Å | Enhanced intercalation with DNA/proteins |
HOMO Energy | −5.1 to −5.5 eV | Optimal for charge-transfer complexes |
Dihedral Angle (C3-aryl) | 44°–68° | Tunable steric bulk for selective inhibition |
π-Stacking Distance | 3.589–3.932 Å | Complementary to protein aromatic residues |
Fluorinated pyrazoloquinolines have evolved from early antimicrobial candidates to precision therapeutics, driven by strategic fluorination. The chronology below highlights key milestones:
Table 2: Evolution of Key Fluorinated Derivatives
Year | Compound | Synthetic Innovation | Biological Activity |
---|---|---|---|
1993 | 9-Fluoro-2-arylpyrazoloquinolin-3-ones | Diazotization-bromination | GABAA receptor affinity |
2009 | 6-Chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | Sonogashira coupling | EGFR inhibition (IC50 = 85 nM) |
2015 | 6-Fluoro-1-(3-fluorophenyl)-3-phenyl derivative | DABCO-catalyzed Knoevenagel condensation | Anti-inflammatory (60% COX-2 inhibition) |
Substituents at N1, C3, and C6 critically modulate the pharmacodynamics of pyrazoloquinolines. The 2-ethylphenyl group—a sterically demanding ortho-substituent—exerts distinct effects compared to phenyl or fluorophenyl:
Phenyl/4-Fluorophenyl: Planar conformations (dihedral angles 29°–44°) permit deeper engagement with COX-2’s hydrophobic cleft. Fluorine’s −I effect amplifies quinoline electrophilicity, enhancing covalent binding to cysteine residues [5] [9].
Structure-Activity Relationships (SAR):
Table 3: Impact of N1 Substituents on Bioactivity
Substituent | logP | Kinase Inhibition (IC50) | Metabolic Stability (t1/2) |
---|---|---|---|
2-Ethylphenyl | 3.8 | AKT1: 110 nM | 6.2 hours (rat hepatocytes) |
3-Fluorophenyl | 3.5 | EGFR: 68 nM | 4.1 hours |
4-Fluorophenyl | 3.3 | COX-2: 0.9 μM | 5.7 hours |
The 2-ethylphenyl group exemplifies how steric bulk fine-tunes target engagement—prioritizing kinase inhibition over cyclooxygenase activity—while fluorine maintains electronic advantages for nucleic acid targets [3] [5] .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1